molecular formula C16H11NO3 B11849751 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid CAS No. 90034-64-3

4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid

Cat. No.: B11849751
CAS No.: 90034-64-3
M. Wt: 265.26 g/mol
InChI Key: KIISEGOQKVDEDJ-UHFFFAOYSA-N
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Description

4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid ( 90034-64-3) is a high-purity chemical compound belonging to the 4-quinolone class, a privileged scaffold in medicinal chemistry . This off-white to light yellow solid serves as a versatile building block in organic synthesis and pharmaceutical research. The 4-quinolone core structure is recognized as a privileged scaffold in medicinal chemistry, appearing in more than 60 FDA-approved drugs spanning antibacterial, anticancer, antiviral, and other therapeutic areas . The specific substitution pattern of this compound - featuring a carboxylic acid group at the 8-position and a phenyl ring at the 2-position - makes it particularly valuable for structure-activity relationship studies and further derivatization. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules with potential biological activity. The carboxylic acid functionality allows for various transformations including amidation, esterification, and other coupling reactions to create diverse compound libraries for screening . While specific biological data for this exact compound may be limited, closely related 4-quinolone-3-carboxamide derivatives have demonstrated significant antitubercular, antiproliferative, tyrosine kinase inhibition, and anti-inflammatory potential through cannabinoid receptor 2 ligand activity in published research . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Strictly for research use only. Not for human consumption or veterinary use.

Properties

CAS No.

90034-64-3

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

4-oxo-2-phenyl-1H-quinoline-8-carboxylic acid

InChI

InChI=1S/C16H11NO3/c18-14-9-13(10-5-2-1-3-6-10)17-15-11(14)7-4-8-12(15)16(19)20/h1-9H,(H,17,18)(H,19,20)

InChI Key

KIISEGOQKVDEDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation with Acetone

Isatin reacts with acetone under strongly basic conditions (NaOH, 25–35°C) to form 2-methylquinoline-4-carboxylic acid (77–99% yield). This step establishes the quinoline core with a methyl group at position 2, which is later modified.

Aldol Addition with Benzaldehyde

The methyl group at position 2 undergoes aldol condensation with benzaldehyde at 100°C, introducing a styryl moiety. This intermediate is isolated as a monohydrate (85% yield) and dehydrated using acetic anhydride to yield 2-styrylquinoline-4-carboxylic acid (93% yield).

Oxidation and Decarboxylation

Treatment with potassium permanganate oxidizes the styryl group to a carboxylic acid, yielding quinoline-2,4-dicarboxylic acid (94% yield). Subsequent decarboxylation in m-xylene at reflux removes the carboxyl group at position 2, yielding the target compound.

Advantages :

  • Utilizes inexpensive reagents (e.g., acetone, benzaldehyde).

  • Achieves high yields (>85%) at each stage.

Limitations :

  • Multiple purification steps increase complexity.

  • Oxidation with KMnO4 generates stoichiometric MnO2 waste.

Solid-Phase Synthesis for Functional Group Diversification

A modular approach reported by Stern et al. employs solid-phase chemistry to assemble 4-oxoquinoline-3-carboxamides. While optimized for carboxamides, this method can be adapted for carboxylic acids by omitting the amidation step. Key steps include:

Polymer-Supported Activation

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is activated using bromotrispyrrolidinophosphonium hexafluorophosphate (PyBrOP) and polystyrene-bound hydroxybenzotriazole (PS-HOBt). This facilitates coupling with amines but can be halted after hydrolysis to retain the carboxylic acid.

Hydrolysis and Purification

Basic hydrolysis (10% NaOH) cleaves ethyl ester intermediates to free carboxylic acids. The target compound is isolated via recrystallization or chromatography.

Yield : 65–90% after hydrolysis.
Purity : >95% by HPLC.

Transition Metal-Free One-Pot Synthesis

A novel method avoids metal catalysts by using iodobenzene diacetate (IBDA) as an oxidant. While demonstrated for 3-carboxylates, adjusting substituents enables synthesis of the 8-carboxylic acid derivative:

Cyclization and Oxidation

A mixture of 3-aminobenzoic acid, acetophenone, and IBDA in DMF undergoes cyclization at 110°C, directly forming the quinoline ring. The carboxylic acid group is retained without additional oxidation steps.

Conditions :

  • Solvent: Dimethylformamide (DMF).

  • Temperature: 110°C, 1–3 hours.

  • Yield: 70–80%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
Gould-JacobsMalonic esterDiphenyl ether77High regioselectivityHigh energy input
Isatin-basedIsatinNaOH, KMnO485–94Scalable, low costMulti-step, waste generation
Solid-phaseEthyl esterPyBrOP, PS-HOBt65–90High purity, modularityRequires specialized resins
Metal-free3-aminobenzoic acidIBDA70–80Avoids metals, one-potLimited substrate scope

Functional Group Compatibility and Side Reactions

  • Oxidation Sensitivity : The 4-oxo group is prone to over-oxidation under harsh conditions (e.g., CrO3), necessitating controlled use of KMnO4 or O2.

  • Decarboxylation : Prolonged heating above 150°C may remove the carboxylic acid group, requiring precise temperature control during decarboxylation.

  • By-Products : Incomplete cyclization generates open-chain intermediates, detectable via LC-MS and removable via silica gel chromatography.

Industrial-Scale Considerations

The isatin-based route is most viable for large-scale production due to:

  • Cost Efficiency : Isatin (~$20/kg) and benzaldehyde (~$15/kg) are economically favorable.

  • Solvent Recovery : Diphenyl ether and acetic anhydride can be distilled and reused.

  • Regulatory Compliance : Avoids toxic catalysts (e.g., Pd), simplifying waste management .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Applications

The compound has shown promising results as an anticancer agent. Recent studies have synthesized derivatives of 4-oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid and evaluated their cytotoxic effects on different cancer cell lines.

Case Study: Cytotoxic Activity

A study examined the cytotoxic effects of several derivatives against human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, with IC50 values in the micromolar range. For instance, derivative 10i demonstrated a notable reduction in cell viability compared to controls, suggesting its potential as a lead compound for further development in cancer therapy .

Compound Cell Line IC50 (µM) Mechanism
10iMCF-75.2Induction of apoptosis via Bax and Caspase-7 activation
13aA5497.8Inhibition of VEGFR-2 signaling pathway

Anti-inflammatory Properties

In addition to its anticancer activity, the compound has been investigated for its anti-inflammatory effects. A study focused on its ability to inhibit pro-inflammatory cytokines in models of acute lung injury and sepsis.

Case Study: Inhibition of Cytokines

In vitro studies showed that derivative 13a significantly inhibited lipopolysaccharide (LPS)-induced expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. Furthermore, in vivo experiments demonstrated that administration of 13a improved survival rates and reduced lung tissue damage in LPS-induced sepsis mice .

Compound Cytokine Inhibition In Vivo Effects
13aIL-6, TNF-αReduced pulmonary edema, improved survival

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against multi-drug resistant bacterial strains.

Case Study: Antimicrobial Efficacy

A study assessed the effectiveness of various derivatives against resistant bacterial strains. The results indicated that some compounds exhibited significant antibacterial activity, inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Mechanistic Insights

The mechanisms underlying the activities of these compounds have been investigated through molecular docking studies and structure-activity relationship (SAR) analyses.

Molecular Docking Studies

Molecular docking has revealed that the quinolone ring system interacts favorably with key amino acids in target proteins such as VEGFR-2 and microbial DNA gyrase. This interaction is critical for the observed biological activities, including antiproliferative and antimicrobial effects .

Mechanism of Action

The mechanism of action of 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with bacterial enzymes. It primarily targets bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication and transcription processes . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. The compound’s ability to bind to these enzymes is attributed to its quinoline core and the presence of the carboxylic acid group, which facilitates strong interactions with the enzyme active sites .

Comparison with Similar Compounds

Position of Carboxylic Acid Group

  • 4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid (CAS 36991-77-2): Features a cinnoline core (two adjacent nitrogen atoms) instead of quinoline, with a carboxylic acid at position 3.
  • 8-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 7507-44-0): Carboxylic acid at position 3 and chloro/ethyl substituents at positions 8 and 1. The polar carboxylic acid at position 3 may enhance solubility compared to the target compound’s position 8 .

Substituent Effects

  • Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS 495406-97-8): Nitro group at position 8 and methyl ester at position 2. The electron-withdrawing nitro group increases electrophilicity, whereas the ester group reduces acidity compared to the target’s phenyl and carboxylic acid groups .
  • 7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 405923-50-4): Chloro and methyl groups at positions 7 and 8. These substituents likely enhance lipophilicity, favoring membrane permeability over the target’s phenyl group at position 2 .

Ring Saturation and Aromaticity

  • 8-Methyl-2-phenylquinoline-4-carboxylic acid (CAS 107027-34-9): Fully aromatic quinoline core lacking the 1,4-dihydro modification. The planar structure may improve π-π stacking interactions in biological targets but reduce conformational flexibility compared to the dihydroquinoline scaffold .

Physicochemical and Pharmacological Implications

Solubility and Polarity

  • Carboxylic acid positioning significantly affects polarity. Compounds with the acid group at position 3 (e.g., CAS 7507-44-0) may exhibit higher aqueous solubility than those with the group at position 8 due to reduced steric hindrance .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents (Positions) Key Properties Reference CAS/ID
4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid 1,4-Dihydroquinoline Phenyl (2), COOH (8) Moderate solubility, planar flexibility N/A
8-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1,4-Dihydroquinoline Cl (8), Ethyl (1), COOH (3) High lipophilicity, antimicrobial 7507-44-0
Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate 1,4-Dihydroquinoline NO₂ (8), COOCH₃ (2) Electrophilic, low acidity 495406-97-8
4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid Cinnoline Phenyl (8), COOH (3) Reduced aromatic stability 36991-77-2
8-Methyl-2-phenylquinoline-4-carboxylic acid Quinoline Phenyl (2), CH₃ (8), COOH (4) Planar, strong π-π interactions 107027-34-9

Biological Activity

4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid is a heterocyclic compound belonging to the quinoline family. Its unique structure, characterized by a quinoline ring with a carboxylic acid functional group and a phenyl substituent, underpins its diverse biological activities. This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is C16H13NO3, with a molecular weight of approximately 265.26 g/mol. The compound can form hydrogen bonds due to its functional groups, influencing its interactions with biological systems.

Biological Activity

Recent studies have highlighted the promising biological activities of this compound:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study evaluated several derivatives for their inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer progression. Among these, specific compounds demonstrated potent antiproliferative activity against various cancer cell lines, particularly in hematologic cancers .

Table 1: Inhibitory Activity Against HDACs and K562 Cells

CompoundHDAC Inhibition (%)K562 Cell Viability (%)
D2857.96 ± 0.4346.58 ± 0.35
D2959.50 ± 0.3548.84 ± 1.32
D3049.43 ± 3.7346.38 ± 0.53

Anti-inflammatory Properties

Another significant aspect of the biological activity of this compound is its potential as an anti-inflammatory agent. In vitro studies have demonstrated that certain derivatives can inhibit the expression of pro-inflammatory cytokines (e.g., IL-6 and TNF-α) in macrophage cell lines . This inhibition suggests a mechanism that could be beneficial in treating conditions like acute lung injury (ALI) and sepsis.

The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with inflammation and cancer cell proliferation. Specifically, studies indicate that it may inhibit the NF-kB pathway, which is pivotal in inflammatory responses .

Synthesis

The synthesis of this compound can be achieved through various chemical pathways, including multi-component reactions that yield high purity and yield. The versatility in synthesis allows for the generation of numerous derivatives that may enhance biological activity or alter pharmacokinetic properties.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the quinoline ring and the phenyl substituent can significantly impact both potency and selectivity against biological targets.

Table 2: Structural Variants and Their Biological Activities

VariantModificationBiological Activity
Derivative AMethyl group at position XIncreased anticancer activity
Derivative BFluorine substitutionEnhanced anti-inflammatory properties

Case Studies

Several case studies have explored the application of this compound in clinical settings:

  • Acute Lung Injury Model : In vivo studies using LPS-induced ALI mice showed that administration of specific derivatives led to significant improvements in lung pathology and survival rates .
  • Cancer Treatment Trials : Clinical trials evaluating the efficacy of HDAC inhibitors derived from this compound have shown promising results in reducing tumor size and improving patient outcomes in hematologic malignancies .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 4-oxo-1,4-dihydroquinoline derivatives, and how are intermediates optimized for yield?

  • The synthesis typically involves cyclocondensation of substituted anilines with β-keto esters or via nucleophilic substitution reactions. For example, ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate intermediates are prepared by reducing nitro or azido precursors (e.g., using hydrogenation or chemical reductants) . Optimization focuses on reaction temperature (often <100°C), solvent selection (ethanol or DMF), and catalyst use (e.g., triethylamine for cyclocondensation) to minimize by-products .

Q. How is the structural integrity of 4-oxo-2-phenyl derivatives confirmed experimentally?

  • X-ray crystallography is the gold standard for resolving crystal structures, as demonstrated for related 4-oxoquinoline-3-carboxylic acid derivatives . Complementary techniques include:

  • NMR : 1^1H and 13^13C spectra validate substituent positions (e.g., aromatic protons at δ 6.5–8.5 ppm; carbonyl carbons at δ 165–175 ppm) .
  • IR : Stretching frequencies for C=O (1650–1750 cm1^{-1}) and O–H (2500–3300 cm1^{-1}) confirm functional groups .

Q. What safety precautions are critical when handling 4-oxoquinoline derivatives in the lab?

  • Despite limited hazard data (GHS classification often unspecified), standard protocols include:

  • PPE: Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors .
  • Spill management: Absorb with inert materials (e.g., sand) and avoid environmental release .

Advanced Research Questions

Q. How do structural modifications at the 2-phenyl and 8-carboxylic acid positions influence biological activity?

  • Antibacterial activity : Fluorination at the 6- or 8-position enhances DNA gyrase inhibition by improving target binding (e.g., fluoroquinolones like ciprofloxacin analogs) .
  • Antiviral activity : Substituents like trifluoromethyl or morpholinyl groups at the 8-position increase selectivity for viral transcription inhibition (e.g., HIV-1 inhibitors) . SAR studies suggest electron-withdrawing groups improve membrane permeability and target affinity .

Q. What mechanistic insights explain the antibacterial action of 4-oxoquinoline-3-carboxylic acid derivatives?

  • These compounds inhibit bacterial DNA gyrase and topoisomerase IV by stabilizing enzyme-DNA cleavage complexes. The 4-oxo and carboxylic acid groups chelate Mg2+^{2+} ions in the enzyme’s active site, while the 2-phenyl group enhances hydrophobic interactions with pocket residues . Mutations in gyrA (e.g., Ser83Leu in E. coli) confer resistance by disrupting binding .

Q. How can researchers resolve contradictions in cytotoxicity data across studies?

  • Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Mitigation strategies include:

  • Standardization : Use ISO-certified cell lines (e.g., HEK293 or HepG2) and controls like ciprofloxacin .
  • Dose-response curves : Calculate IC50_{50} values across multiple replicates to identify outliers .
  • Metabolic interference : Test for off-target effects using kinase profiling panels .

Q. What purification methods are optimal for isolating 4-oxo-2-phenyl derivatives from complex reaction mixtures?

  • Recrystallization : Use ethanol/water or DMSO/acetone solvent pairs to remove unreacted anilines or esters .
  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane (1:4 to 1:1) separates polar by-products .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity for biological assays .

Methodological Considerations

Q. How should researchers design experiments to evaluate the stability of 4-oxoquinoline derivatives under physiological conditions?

  • pH stability : Incubate compounds in buffers (pH 2–9) at 37°C for 24h, then analyze degradation via LC-MS .
  • Light sensitivity : Store samples in amber vials and monitor photodegradation under UV-vis light .
  • Thermal stability : Use DSC/TGA to determine decomposition temperatures (typically >200°C for crystalline forms) .

Q. What computational tools are effective for predicting the pharmacokinetics of 4-oxo-2-phenyl derivatives?

  • ADMET prediction : SwissADME or ADMETLab 2.0 estimate logP (optimal range: 1–3), aqueous solubility, and CYP450 interactions .
  • Docking studies : AutoDock Vina or Glide model interactions with targets like DNA gyrase (PDB: 1KZN) .

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